An In-depth Technical Guide to 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its predicted properties, a plausible synthetic route based on established methodologies for analogous compounds, and an analysis of its expected spectral characteristics. This information is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and related molecules.
Molecular Structure and Chemical Identity
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities.[1][2] The core of the molecule is a 1-methyl-1H-pyrazole ring, substituted at the 3-position with an amino group and at the 5-position with an N,N-diethylcarboxamide group.
The presence of both hydrogen bond donors (the amino group) and acceptors (the amide carbonyl and the pyrazole nitrogens) suggests that this molecule can participate in various intermolecular interactions, influencing its physical properties and biological activity.
Chemical Structure Diagram
Caption: 2D Structure of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₄O | [3] |
| Molecular Weight | 196.25 g/mol | [3] |
| IUPAC Name | 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide | [3] |
| CAS Number | 1174848-35-1 | [3] |
| XLogP3 | 0.4 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 3 | [3] |
| Exact Mass | 196.13241115 Da | [3] |
| Monoisotopic Mass | 196.13241115 Da | [3] |
| Topological Polar Surface Area | 64.2 Ų | [3] |
| Heavy Atom Count | 14 | [3] |
| Complexity | 205 | [3] |
Proposed Synthesis
A plausible synthetic route for 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide can be devised based on established methods for the synthesis of related pyrazole carboxamides.[4][5] A common and effective strategy involves the cyclization of a β-keto ester with a substituted hydrazine, followed by functional group manipulations.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
This initial step involves the cyclization of a suitable β-keto nitrile with methylhydrazine. This is a well-established method for the formation of aminopyrazole cores.
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To a solution of ethyl 2-cyano-3-oxobutanoate in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.
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The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
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The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
The ester is then hydrolyzed to the corresponding carboxylic acid.
-
Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate from the previous step in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 3: Amide Coupling to form 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide
The final step is the coupling of the carboxylic acid with diethylamine to form the desired amide.
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Suspend the 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
To this activated mixture, add diethylamine and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated.
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The final product, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, can be purified by column chromatography.
Structural Elucidation: Expected Spectral Data
While experimental spectra for the title compound are not available, its structure allows for the prediction of key spectral features based on data from analogous compounds.[6][7]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole nitrogen, the two ethyl groups on the amide nitrogen, the amino group protons, and the proton on the pyrazole ring. The chemical shifts would be influenced by the electronic nature of the pyrazole ring and the adjacent functional groups.
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¹³C NMR: The carbon NMR would display signals corresponding to the carbons of the pyrazole ring, the methyl group, the diethylamino group, and the amide carbonyl.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl groups, the C=O stretching of the amide, and C=N and C=C stretching vibrations of the pyrazole ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.25 g/mol ).
Potential Applications and Biological Significance
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6] The specific combination of an amino group and a diethylcarboxamide moiety on the 1-methylpyrazole core of the title compound suggests it could be a valuable intermediate or a biologically active molecule in its own right. Further research would be necessary to explore its potential therapeutic applications.
Conclusion
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted physicochemical properties, a plausible synthetic pathway, and expected spectral characteristics. While experimental data for this specific molecule is scarce, the information presented here, based on the well-established chemistry of pyrazoles, offers a solid foundation for researchers to synthesize and explore the properties and potential applications of this compound.
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